5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide
Description
5-Methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide is a synthetic small molecule featuring an isoxazole core linked to a trifluoromethyl-substituted pyrazole moiety via an ethyl carboxamide bridge. This structural motif is characteristic of kinase inhibitors, as evidenced by its molecular docking into the FLT3 kinase structure in computational studies .
The synthesis of this compound typically involves coupling reactions, such as the condensation of 5-methylisoxazole-4-carbonyl chloride with amine intermediates under heated conditions in tetrahydrofuran (THF) . However, yields are relatively low (4.1% in one example), suggesting challenges in purification or reaction efficiency compared to related derivatives .
Properties
IUPAC Name |
5-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O2/c1-7-8(6-16-20-7)10(19)15-3-5-18-4-2-9(17-18)11(12,13)14/h2,4,6H,3,5H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVCVUVKOCWIOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCN2C=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide typically involves multiple steps, starting from commercially available reagents. A common route begins with the formation of the isoxazole ring, followed by the attachment of the pyrazole ring with a trifluoromethyl group. The final step often involves the formation of the carboxamide bond under specific reaction conditions, such as using coupling reagents and appropriate solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Converts it into corresponding oxidative derivatives.
Reduction: Reduces specific functional groups while maintaining the structural integrity.
Substitution: Allows the replacement of substituents on the isoxazole or pyrazole rings under certain conditions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Utilizing electrophilic or nucleophilic reagents in polar solvents to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the nature of the reagents and conditions used. For example, oxidation might lead to hydroxylated or ketone derivatives, while reduction could result in amine or alcohol functionalities.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds related to 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines, including:
| Compound | Cell Line | Percent Growth Inhibition (PGI) |
|---|---|---|
| Compound 6h | SNB-19 | 86.61% |
| OVCAR-8 | 85.26% | |
| NCI-H40 | 75.99% | |
| HCT-116 | 56.53% |
This data suggests that modifications to the pyrazole structure can enhance anticancer efficacy, making it a candidate for further development in cancer therapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that certain derivatives can inhibit the growth of various bacterial strains and fungi. A notable example includes:
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| Compound 6d | Mycobacterium smegmatis | 16 |
| Pseudomonas aeruginosa | 19 |
These findings highlight the potential of this compound in developing new antimicrobial agents .
Herbicidal Activity
Research indicates that isoxazole derivatives may possess herbicidal properties, making them suitable for agricultural applications. The trifluoromethyl group is known to enhance biological activity, which can lead to effective weed control without harming crops.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide is crucial for optimizing its efficacy. Studies have focused on how variations in substituents affect biological activity:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and bioactivity |
| Methyl group | Enhances solubility and cellular uptake |
These insights guide the design of new derivatives with improved pharmacological profiles .
Synthesis and Evaluation
A study published by the American Chemical Society explored the synthesis of novel isoxazole derivatives and their anticancer activities. The synthesized compounds were tested against multiple cancer cell lines, revealing a strong correlation between structural modifications and anticancer efficacy .
Field Trials
Field trials conducted to assess the herbicidal effectiveness of isoxazole derivatives demonstrated significant reductions in weed populations while maintaining crop yield, suggesting practical agricultural applications .
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and isoxazole ring play critical roles in enhancing its binding affinity and specificity. The pathways influenced by this compound can vary depending on the context of its application, ranging from inhibition of enzymatic activity to modulation of receptor signaling.
Comparison with Similar Compounds
Key Observations:
- Synthetic Efficiency : The target compound’s low yield (4.1%) contrasts with the higher yields (62–71%) of compounds 3a–3p, likely due to steric challenges in forming the ethyl-pyrazole linkage .
- Thermal Stability: Derivatives with electron-withdrawing groups (e.g., chloro, cyano in 3a–3p) exhibit higher melting points (>130°C), suggesting enhanced crystallinity compared to the target compound .
- Trifluoromethyl Effects: The trifluoromethyl group in the target compound and leflunomide enhances metabolic resistance and hydrophobicity, critical for target binding .
Biological Activity
The compound 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anti-cancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Structure and Composition
- Molecular Formula : CHFNO
- Molecular Weight : 303.26 g/mol
- CAS Number : Not explicitly listed in the sources but can be derived from its structure.
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Solubility | Soluble in DMSO |
| Purity | >95% |
Anti-inflammatory Activity
Research has indicated that pyrazole derivatives, including the compound , exhibit significant anti-inflammatory properties. A study evaluating various pyrazole derivatives demonstrated that modifications at specific positions could enhance COX-2 inhibitory activity, which is crucial for reducing inflammation. The compound showed promising results in carrageenan-induced rat paw edema models, indicating its potential as a therapeutic agent for inflammatory conditions .
Case Study: COX Inhibition
In a comparative study of several pyrazole derivatives:
- The compound exhibited an IC value of 0.034 μM against COX-2, showcasing its potency compared to standard anti-inflammatory drugs like celecoxib.
- Histopathological assessments revealed minimal gastrointestinal toxicity, suggesting a favorable safety profile for long-term use .
Anticancer Activity
The compound's structural features suggest potential activity against various cancer cell lines. Preliminary investigations have shown that pyrazole derivatives can inhibit cell proliferation in human tumor cell lines such as HeLa and HCT116.
Case Study: Cellular Proliferation Inhibition
In vitro tests revealed:
- A marked reduction in cell viability at concentrations as low as 10 µM.
- Selectivity towards cancer cells over normal cells was noted, indicating a promising therapeutic window .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in inflammatory and proliferative pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Enzyme Interaction Studies
Studies have shown that:
- The compound inhibits metalloproteinases, which play a significant role in tumor progression and metastasis.
- Docking studies suggest that it binds effectively to the active sites of target enzymes, modulating their activity through competitive inhibition .
Summary of Findings
The following table summarizes key findings from various studies regarding the biological activities of 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide:
| Activity Type | IC Value | Model/Cell Line | Notes |
|---|---|---|---|
| COX-2 Inhibition | 0.034 μM | Rat Paw Edema | Minimal gastric toxicity |
| Cell Proliferation | 10 µM | HeLa, HCT116 | Selective against cancer cells |
| Metalloproteinase Inhibition | N/A | Enzyme Assays | Competitive inhibition observed |
Q & A
Basic: What is the optimized synthetic protocol for 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide?
Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation and coupling. For example:
- Step 1: Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives to form the isoxazole core (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) under basic conditions (K₂CO₃) in DMF at room temperature .
- Step 2: Hydrolysis of the ester group to the carboxylic acid using NaOH or LiOH in aqueous ethanol .
- Step 3: Amide coupling with 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine via EDCI/HOBt activation in DCM .
Key Parameters:
| Parameter | Condition |
|---|---|
| Solvent | DMF, DCM |
| Temperature | Room temp. to 80°C |
| Catalysts | K₂CO₃, EDCI |
| Validation: Reaction progress monitored via TLC; purity confirmed by NMR (¹H/¹³C) and HRMS . |
Advanced: How can molecular docking and dynamics simulations guide target identification for this compound?
Answer:
Computational methods predict interactions with biological targets (e.g., kinases, receptors):
- Docking Workflow:
- Structure Preparation: Optimize the compound’s geometry using DFT (B3LYP/6-31G*) .
- Target Selection: Prioritize proteins with hydrophobic pockets (e.g., mGluR5, COX-2) based on structural analogs .
- Binding Affinity: Score poses using AutoDock Vina; validate with MD simulations (NAMD/GROMACS) to assess stability .
- Case Study: Analogous pyrazole-isoxazole hybrids show affinity for adenosine A₂A receptors (ΔG ≈ -9.2 kcal/mol) .
Basic: What spectroscopic and crystallographic techniques confirm the compound’s structural identity?
Answer:
- Spectroscopy:
- Crystallography: Single-crystal X-ray diffraction (e.g., P2₁/c space group) reveals planar isoxazole-pyrazole alignment and hydrogen-bonding networks .
Advanced: What strategies enhance solubility and bioavailability for in vivo studies?
Answer:
- Derivatization: Introduce polar groups (e.g., -OH, -SO₃H) at the pyrazole N1 position or isoxazole methyl group .
- Formulation: Use cyclodextrin inclusion complexes or nanoemulsions to improve aqueous solubility (e.g., 2-hydroxypropyl-β-cyclodextrin increases solubility by 15×) .
- Prodrug Approach: Convert the carboxamide to a phosphate ester for enhanced intestinal absorption .
Advanced: How to resolve contradictions in reported biological activities across studies?
Answer:
Discrepancies (e.g., variable IC₅₀ values in kinase assays) arise from:
- Experimental Variables: Differences in cell lines (HEK293 vs. HeLa), assay pH, or compound purity (>95% required) .
- Data Normalization: Use internal controls (e.g., staurosporine for kinase inhibition) and standardized protocols (e.g., ATP concentration fixed at 1 µM) .
- Meta-Analysis: Compare datasets using hierarchical clustering or PCA to identify outlier studies .
Basic: What in vitro assays are recommended for preliminary biological evaluation?
Answer:
- Antimicrobial: Broth microdilution (CLSI guidelines) against S. aureus (MIC ≤ 8 µg/mL) and E. coli .
- Anticancer: MTT assay on HCT-116 or MCF-7 cells (72-hour exposure; IC₅₀ calculated via nonlinear regression) .
- Enzyme Inhibition: Fluorescence-based assays for COX-1/2 or kinases (e.g., ADP-Glo™ Kinase Assay) .
Advanced: How to design SAR studies for optimizing activity against neurological targets?
Answer:
- Scaffold Modification: Vary substituents on the pyrazole (e.g., CF₃ → Cl) and isoxazole (e.g., methyl → ethyl) .
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptor at C4, hydrophobic pocket at N1) using MOE or Schrödinger .
- In Vivo Testing: Prioritize analogs with logP < 3 and BBB permeability (e.g., PAMPA-BBB assay) .
Basic: What are the stability considerations for long-term storage?
Answer:
- Conditions: Store at -20°C in amber vials under argon; avoid aqueous buffers (hydrolysis risk at pH > 8) .
- Degradation Pathways: Oxidative degradation of the trifluoromethyl group (monitor via HPLC-UV at 254 nm) .
Advanced: How does the compound’s electronic structure influence its reactivity?
Answer:
- DFT Calculations: The electron-withdrawing CF₃ group reduces electron density at the pyrazole N2, favoring electrophilic substitutions at C4 .
- Frontier Orbitals: HOMO (-6.2 eV) localized on the isoxazole ring suggests nucleophilic attack susceptibility .
Advanced: What computational tools predict metabolic pathways and toxicity?
Answer:
- Software: Use Schrödinger’s ADMET Predictor or SwissADME.
- Key Predictions:
- Metabolism: CYP3A4-mediated oxidation of the ethyl linker (major metabolite: carboxylic acid derivative) .
- Toxicity: Low hERG inhibition risk (IC₅₀ > 10 µM) due to limited cationic amphiphilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
